molecular formula C19H36O4 B1606557 1-Sec-butoxy-1-oxopropan-2-yl laurate CAS No. 5349-70-2

1-Sec-butoxy-1-oxopropan-2-yl laurate

Cat. No. B1606557
CAS RN: 5349-70-2
M. Wt: 328.5 g/mol
InChI Key: MEVZTXIQRRPMCG-UHFFFAOYSA-N
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Description

1-Sec-butoxy-1-oxopropan-2-yl laurate, also known as SBOPL, is a compound found in various cosmetic and personal care products. It is a synthetic ester of lauric acid, a saturated fatty acid found in coconut oil and other vegetable oils. SBOPL is used as a surfactant in shampoos, body washes, and other cleaning products, as well as in the manufacture of pharmaceuticals, cosmetics, and food. In addition, SBOPL has been studied for its potential applications in the medical field.

Scientific Research Applications

Enantioselective Synthesis

A study by Kazumasa Kanda et al. (2010) demonstrates the use of sec-butyllithium in the highly enantioselective synthesis of planar-chiral 1,n-dioxa[n]paracyclophanes. This technique, involving catalytic asymmetric ortho-lithiation, could inform synthetic approaches involving "1-Sec-butoxy-1-oxopropan-2-yl laurate" for producing chiral molecules with potential applications in pharmaceuticals and materials science (Kanda, Endo, & Shibata, 2010).

Radiation Chemistry in Solvent Extraction

Katy L. Swancutt et al. (2011) investigated the radiation-chemical robustness of Cs-7SB, a solvent modifier used in nuclear waste treatment. Understanding the radiation stability of solvent modifiers, such as "1-Sec-butoxy-1-oxopropan-2-yl laurate," is crucial for their application in extracting cesium and strontium from nuclear waste solutions (Swancutt et al., 2011).

Surface Conductivity Probing

A. Whitworth, D. Mandler, and P. Unwin (2005) developed a model using scanning electrochemical microscopy (SECM) for probing the conductivity of ultra-thin films. This technique could be applied to investigate the electrical properties of thin films incorporating "1-Sec-butoxy-1-oxopropan-2-yl laurate," potentially useful in electronics or sensor applications (Whitworth, Mandler, & Unwin, 2005).

Catalytic Deoxygenation in Biofuel Production

The catalytic deoxygenation of methyl laurate on nickel phosphide catalysts by Heng Shi et al. (2014) could offer insights into the deoxygenation processes involving "1-Sec-butoxy-1-oxopropan-2-yl laurate" for producing hydrocarbons. This research is relevant for biofuel production, showcasing the support effect on catalyst performance (Shi, Chen, Yang, & Tian, 2014).

Antioxidant Activity in Food Preservation

I. Medina et al. (2009) studied the effect of lipophilization of hydroxytyrosol on its antioxidant activity, suggesting that modifying compounds to increase their lipophilicity, similar to "1-Sec-butoxy-1-oxopropan-2-yl laurate," could enhance their effectiveness in protecting oils and emulsions from oxidation. This application is particularly relevant for food preservation and enhancing the shelf-life of omega-3 enriched foods (Medina et al., 2009).

properties

IUPAC Name

(1-butan-2-yloxy-1-oxopropan-2-yl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-5-7-8-9-10-11-12-13-14-15-18(20)23-17(4)19(21)22-16(3)6-2/h16-17H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVZTXIQRRPMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968215
Record name 1-[(Butan-2-yl)oxy]-1-oxopropan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Sec-butoxy-1-oxopropan-2-yl laurate

CAS RN

5349-70-2
Record name NSC1276
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(Butan-2-yl)oxy]-1-oxopropan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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